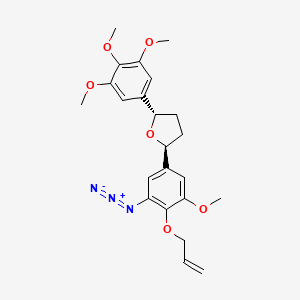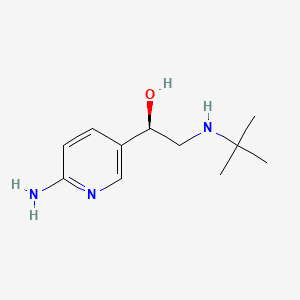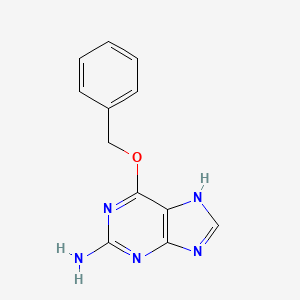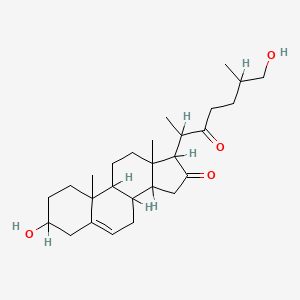![molecular formula C8H12O8P2 B1673911 [1-(4-ヒドロキシフェノキシ)-1-ホスホノエチル]ホスホン酸 CAS No. 142523-38-4](/img/structure/B1673911.png)
[1-(4-ヒドロキシフェノキシ)-1-ホスホノエチル]ホスホン酸
概要
説明
L-690,330は、イノシトールモノホスファターゼ(IMPase)の競合阻害剤です。IMPaseは、ホスファチジルイノシトール(PI)サイクルの細胞シグナル伝達経路において重要な役割を果たします。イノシトールリン酸の代謝に関与し、特にイノシトールモノホスフェート(Ins(1)P)をイノシトール(Ins)とイノシトール(3)リン酸エステル(Ins(3)P)に変換します .
科学的研究の応用
L-690,330 finds applications across scientific disciplines:
作用機序
L-690,330の作用機序は、IMPaseの阻害、イノシトール代謝の阻害に関与しています。細胞シグナル伝達に関連する分子標的と経路に影響を与えますが、正確な詳細は、現在も研究中です。
生化学分析
Biochemical Properties
The role of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid in biochemical reactions is significant. It inhibits the formation, growth, and dissolution of hydroxyapatite crystals by chemisorption to calcium phosphate surfaces . This interaction with calcium phosphate surfaces suggests that it may interact with enzymes, proteins, and other biomolecules involved in calcium metabolism and bone formation.
Cellular Effects
The effects of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid on cells and cellular processes are not fully understood. It is known to be stable to hydrolysis and shows excellent scale and corrosion inhibition effects under high temperature . These properties suggest that it may influence cell function by protecting cells from oxidative stress and damage.
Molecular Mechanism
The molecular mechanism of action of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid is complex and involves several interactions at the molecular level. It is known to chelate with Fe, Cu, and Zn ions to form stable chelating compounds . This suggests that it may exert its effects through binding interactions with these and other biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid in laboratory settings are not well documented. It is known to have good chemical stability under high pH value, hard to be hydrolyzed, and hard to be decomposed under ordinary light and heat conditions . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
準備方法
合成経路:
L-690,330の合成経路は、広く文書化されていません。通常、特定の前駆体を含む化学反応によって合成されます。残念ながら、詳細な合成経路は、機密情報または未発表です。
工業生産:
L-690,330の大量工業生産方法に関する情報は、不足しています。この化合物は、主に研究目的で使用されています。
化学反応の分析
L-690,330は、酸化、還元、置換などのさまざまな化学反応を起こします。いくつかの重要な側面を探ってみましょう。
-
酸化と還元:
- L-690,330は、酸化還元反応に関与し、その酸化状態が変化する可能性があります。
- 酸化に用いられる一般的な試薬には、過酸化物が含まれますが、水素化物のような還元剤は、それを還元することができます。
- 主な生成物は、反応条件と置換基によって異なります。
-
置換反応:
- L-690,330は、求核置換反応を起こす可能性があります。
- ハロアルカンやアシルクロリドなどの試薬が関与する可能性があります。
- 置換された誘導体が、生成物として生成されます。
4. 科学研究への応用
L-690,330は、さまざまな科学分野で応用されています。
類似化合物との比較
L-690,330の独自性は、IMPaseの競合阻害にある一方で、類似の化合物には以下が含まれます。
その他のIMPase阻害剤:
特性
IUPAC Name |
[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O8P2/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOCAAWWDVHWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931504 | |
| Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142523-38-4 | |
| Record name | L 690330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142523384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B1673830.png)




![3,3'-(11,30-bis((1H-indol-3-yl)methyl)-14,33-dibenzyl-2,21-diisobutyl-13,32-dimethyl-5,24-bis(2-(methylthio)ethyl)-3,6,9,12,15,22,25,28,31,34,39,40-dodecaoxo-1,4,7,10,13,16,20,23,26,29,32,35-dodecaazatricyclo[34.2.1.117,20]tetracontane-8,27-diyl)dipropanamide](/img/structure/B1673837.png)
![[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673840.png)
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B1673841.png)






